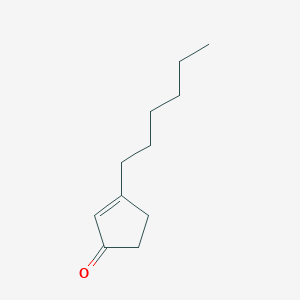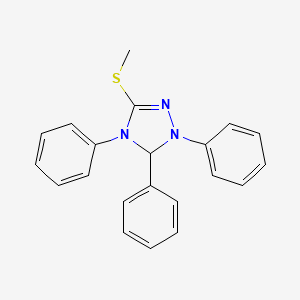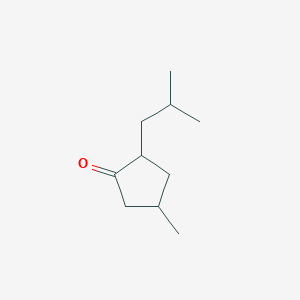
4-Methyl-2-(2-methylpropyl)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(2-methylpropyl)cyclopentan-1-one is an organic compound belonging to the class of cyclopentanones. It is characterized by a cyclopentane ring substituted with a methyl group and an isobutyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 4-Methyl-2-(2-methylpropyl)cyclopentan-1-one can be achieved through several methods. One common synthetic route involves the radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid. Manganese (II) acetate and cobalt (II) acetate are used as catalysts in this reaction . Industrial production methods may vary, but they generally follow similar principles of radical addition and catalytic processes.
Analyse Chemischer Reaktionen
4-Methyl-2-(2-methylpropyl)cyclopentan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(2-methylpropyl)cyclopentan-1-one has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a precursor for the synthesis of biologically active compoundsAdditionally, in the industry, it is used in the production of fragrances and flavors .
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(2-methylpropyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2-(2-methylpropyl)cyclopentan-1-one can be compared with other similar compounds, such as cyclopentanone derivatives. Some similar compounds include 2-Cyclopenten-1-one, 2-methyl-2-cyclopenten-1-one, and 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
53771-87-2 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
4-methyl-2-(2-methylpropyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)4-9-5-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
RSXDSYYYAJHFNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(=O)C1)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




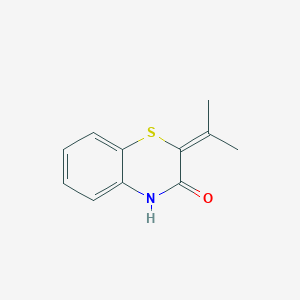
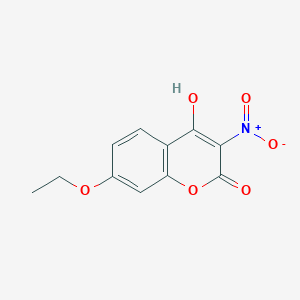
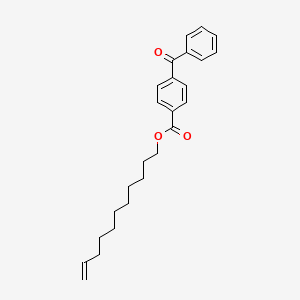
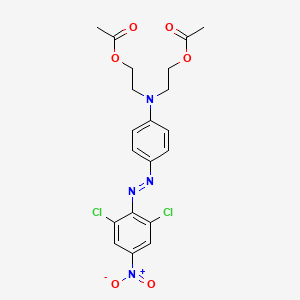

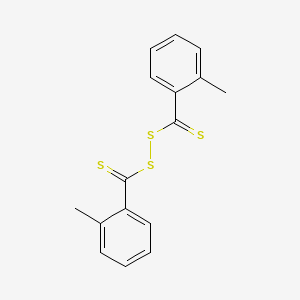
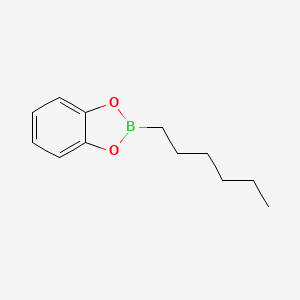
![Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]-](/img/structure/B14631617.png)
